molecular formula C16H16ClNO3 B310300 N-(3-chloro-4-methylphenyl)-2,3-dimethoxybenzamide

N-(3-chloro-4-methylphenyl)-2,3-dimethoxybenzamide

Cat. No. B310300
M. Wt: 305.75 g/mol
InChI Key: OIUAHJIBXAUHKZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3-chloro-4-methylphenyl)-2,3-dimethoxybenzamide, commonly known as CDMB, is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. CDMB is a member of the benzamide family of compounds and is known to exhibit a range of biochemical and physiological effects. In

Mechanism of Action

CDMB is known to bind to certain proteins in the body, including the sigma-2 receptor and TRPM8 ion channel. The binding of CDMB to these proteins can result in a range of biochemical and physiological effects, including changes in protein function and signaling pathways.
Biochemical and Physiological Effects:
CDMB has been shown to exhibit a range of biochemical and physiological effects, including its ability to induce apoptosis (programmed cell death) in cancer cells. CDMB has also been shown to exhibit analgesic (pain-relieving) effects through its interaction with the TRPM8 ion channel. Additionally, CDMB has been shown to modulate calcium signaling in cells, which can have a range of downstream effects on cellular function.

Advantages and Limitations for Lab Experiments

One of the main advantages of using CDMB in lab experiments is its relatively simple synthesis method, which makes it easy to produce in large quantities. Additionally, CDMB has been shown to exhibit a range of biochemical and physiological effects, which makes it a useful tool for studying a variety of biological processes. However, one limitation of using CDMB in lab experiments is its relatively low potency compared to other compounds, which can limit its usefulness in certain applications.

Future Directions

There are a number of future directions for research involving CDMB, including its potential use as a therapeutic agent for a range of diseases. Additionally, further research is needed to fully understand the mechanism of action of CDMB and its potential applications in a variety of scientific research fields. Finally, the development of more potent derivatives of CDMB could lead to the development of more effective therapeutic agents.

Synthesis Methods

The synthesis of CDMB involves the reaction of 3-chloro-4-methylaniline with 2,3-dimethoxybenzoyl chloride in the presence of a base such as triethylamine. The reaction proceeds via the formation of an amide bond between the two reactants, resulting in the formation of CDMB. The synthesis of CDMB is a relatively simple process and can be performed using standard laboratory techniques.

Scientific Research Applications

CDMB has been shown to exhibit a range of scientific research applications, including its use as a tool for studying the function of certain proteins in the body. CDMB has been used as a ligand for the sigma-2 receptor, a protein that has been implicated in a range of diseases including cancer, Alzheimer's disease, and schizophrenia. CDMB has also been used as a tool for studying the function of the TRPM8 ion channel, which is involved in the sensation of cold temperatures.

properties

Molecular Formula

C16H16ClNO3

Molecular Weight

305.75 g/mol

IUPAC Name

N-(3-chloro-4-methylphenyl)-2,3-dimethoxybenzamide

InChI

InChI=1S/C16H16ClNO3/c1-10-7-8-11(9-13(10)17)18-16(19)12-5-4-6-14(20-2)15(12)21-3/h4-9H,1-3H3,(H,18,19)

InChI Key

OIUAHJIBXAUHKZ-UHFFFAOYSA-N

SMILES

CC1=C(C=C(C=C1)NC(=O)C2=C(C(=CC=C2)OC)OC)Cl

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)C2=C(C(=CC=C2)OC)OC)Cl

Origin of Product

United States

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